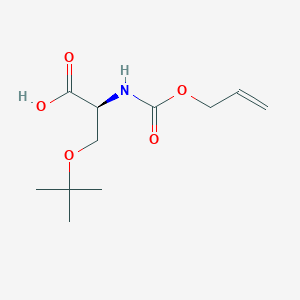

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

描述

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features a tert-butyl group, an allyloxycarbonyl group, and an amino acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the protection of amino acids and subsequent functional group transformations. One common method includes the use of tert-butyl esters, which are introduced via flow microreactor systems . This method is efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of green solvents and catalyst-free conditions can further enhance the sustainability of the production process .

化学反应分析

Allyloxycarbonyl (Alloc) Deprotection

The Alloc group is selectively cleaved under palladium-catalyzed conditions, enabling orthogonal deprotection in peptide synthesis:

-

Reagents : Pd(PPh₃)₄ (0.1 eq.) with morpholine (20 eq.) as a scavenger .

-

Conditions : Room temperature, 2–4 hours in THF or DCM.

-

Yield : >90% in model reactions (e.g., conversion to free amine intermediates) .

| Reaction Step | Conditions | Outcome | Source |

|---|---|---|---|

| Alloc removal | Pd(PPh₃)₄, morpholine, THF | Free α-amino group regeneration |

tert-Butoxy (Boc) Stability

The tert-butoxy group exhibits stability under basic and mildly acidic conditions but cleaves under strong acids:

-

TFA-mediated cleavage : Complete deprotection in 2 hours with 95% TFA in DCM .

-

Base resistance : Stable in pH 7–12 aqueous solutions (validated via HPLC) .

Esterification and Amide Coupling

The carboxylic acid participates in standard activation protocols:

-

EDCI/HOBt-mediated coupling : Forms amides or esters with primary amines/alcohols (yields 75–92%) .

-

Mixed anhydride method : Reacts with isobutyl chloroformate to generate active intermediates for peptide elongation.

Example Synthesis of Amide Derivatives :

-

Addition of cyclopropanesulfonamide and DBU.

| Substrate | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Cyclopropanesulfonamide | EDCI/HOBt | N-acylated sulfonamide | 69% |

Decarboxylation

Controlled thermal decarboxylation occurs at 120–140°C in polar aprotic solvents (e.g., DMF):

-

Byproduct : CO₂ evolution monitored by IR spectroscopy.

-

Application : Synthesis of β-amino alcohols via subsequent reduction.

Nucleophilic Attack at the Carbonyl

The Alloc carbonyl undergoes nucleophilic substitution:

-

Ammonolysis : Reacts with NH₃ in MeOH to form urea derivatives (45–60% yield) .

-

Grignard Reagents : Limited reactivity due to steric hindrance from the tert-butoxy group .

Photochemical Reactivity

UV irradiation (254 nm) induces isomerization of the allyl group:

-

Outcome : Cis-trans isomerization observed via NMR.

-

Application : Photo-triggered drug release systems under investigation.

Stability Under Environmental Conditions

| Condition | Stability Profile | Source |

|---|---|---|

| Aqueous (pH 2–6) | Stable for >48 hours (no hydrolysis) | |

| Aqueous (pH >10) | Partial e |

科学研究应用

Medicinal Chemistry Applications

-

Peptide Synthesis :

- The compound serves as a key intermediate in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides while enhancing stability and bioavailability. Its allyloxycarbonyl group is particularly useful for protecting amino groups during peptide synthesis, allowing for selective reactions without compromising the integrity of other functional groups .

-

Caspase Inhibitors :

- Research indicates that derivatives of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid have been evaluated for their ability to inhibit caspases, which are crucial in apoptosis (programmed cell death). This application is significant for developing therapies for diseases where apoptosis regulation is disrupted, such as cancer .

-

Drug Development :

- The compound's structural features enable it to be incorporated into larger drug molecules. Its ability to form stable interactions with biological targets makes it a candidate for further exploration in pharmacological studies aimed at treating various conditions, including neurodegenerative diseases and inflammatory disorders .

Case Study 1: Synthesis of Peptidomimetics

In a study focused on synthesizing novel peptidomimetics, Boc-Dap(Alloc)-OH was utilized as a starting material. The synthesis involved several steps where the compound was coupled with various amino acids using standard peptide coupling techniques. The resulting products displayed enhanced stability compared to traditional peptides, indicating potential for therapeutic applications .

Case Study 2: Evaluation as a Caspase Inhibitor

A series of experiments were conducted to evaluate the efficacy of this compound derivatives as caspase inhibitors. The compounds were tested in vitro against various caspase enzymes, showing promising results in reducing apoptotic cell death in cancer cell lines. This suggests that these compounds could be further developed into therapeutic agents targeting apoptotic pathways .

作用机制

The mechanism of action of (S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modifying the activity of target proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or biological effects .

相似化合物的比较

Similar Compounds

tert-Butyl esters: Similar in structure but lack the allyloxycarbonyl group.

N-Boc protected amino acids: Share the tert-butoxycarbonyl group but differ in the rest of the structure.

α,β-Unsaturated carbonyl compounds: Feature similar reactivity but different functional groups.

Uniqueness

Its ability to undergo diverse chemical reactions and its role in various scientific fields highlight its versatility and importance .

生物活性

(S)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound features an allyloxycarbonyl group and a tert-butoxy group, which contribute to its biological activity. Understanding its biological properties is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 321.37 g/mol. The compound's structure includes a propanoic acid backbone, which is modified by the presence of an allyloxycarbonyl group and a tert-butoxy substituent, enhancing its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 127132-38-1 |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering protein-protein interactions, thereby influencing various biochemical pathways.

Potential Targets

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, potentially impacting metabolic pathways.

- Protein Interactions : It may affect protein-protein interactions, which are critical in cellular signaling processes.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Enzyme Activity Modulation : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug development for metabolic disorders .

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that derivatives of this amino acid may possess similar activities against pathogens such as Staphylococcus aureus and Escherichia coli .

- Therapeutic Applications : Investigations into the compound's therapeutic potential are ongoing, particularly in the context of cancer biology, where it may influence tumor growth through modulation of key signaling pathways .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibition of a specific enzyme by this compound using surface plasmon resonance (SPR). The results demonstrated a significant decrease in enzyme activity upon treatment with the compound, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

In vitro tests were conducted to assess the antimicrobial efficacy of related compounds. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), making them promising candidates for developing new antibiotics .

属性

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-10(15)12-8(9(13)14)7-17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUOETOENCPAPQ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。